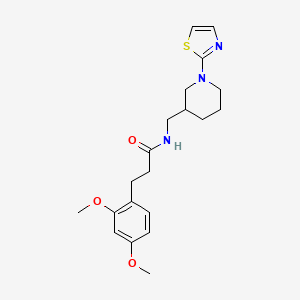

3-(2,4-dimethoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S/c1-25-17-7-5-16(18(12-17)26-2)6-8-19(24)22-13-15-4-3-10-23(14-15)20-21-9-11-27-20/h5,7,9,11-12,15H,3-4,6,8,10,13-14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYGCEUSQJJACZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)NCC2CCCN(C2)C3=NC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,4-dimethoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound integrates a thiazole ring, a piperidine moiety, and a propanamide structure, which may confer unique pharmacological properties. The focus of this article is to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 389.5 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation.

- Mechanism of Action : The thiazole moiety can interact with enzymes involved in cancer metabolism, potentially leading to apoptosis in cancer cells. For instance, studies have shown that derivatives with similar structures can inhibit the Bcl-2 protein, which is crucial for cell survival in many cancers .

-

Case Studies :

- A study demonstrated that thiazole-containing compounds exhibited cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia), with IC50 values significantly lower than standard treatments like doxorubicin .

- Another investigation highlighted the role of specific substituents on the phenyl ring that enhance anticancer activity through improved binding to target proteins .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects. Thiazole derivatives have been noted for their broad-spectrum antimicrobial activity.

- Mechanism : The interaction between the thiazole ring and microbial enzymes may disrupt essential metabolic processes in bacteria and fungi.

- Research Findings :

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by modulating pathways involved in inflammation.

- Mechanism : The presence of methoxy groups in the phenyl ring may enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines.

- Evidence : Studies have reported that related compounds reduce inflammation markers in experimental models of arthritis and other inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other thiazole-containing compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and activities based on the evidence:

Structural and Functional Analysis

Core Modifications: The target compound shares the 3-(2,4-dimethoxyphenyl)propanamide backbone with 11a and 18, but differs in the nitrogen substituent. While 11a uses a pyridine-imidazole group, the target compound employs a thiazole-piperidine motif, which may alter steric and electronic interactions .

Biological Activity: Kinase Inhibition: 11a and 18 demonstrate kinase inhibition (CK and CK1), suggesting the 2,4-dimethoxyphenyl group may stabilize hydrophobic binding pockets. The target compound’s piperidine-thiazole group could similarly target ATP-binding sites . Anticancer Potential: Compound 31 inhibits KPNB1, a nuclear transport protein, highlighting the role of thiazole derivatives in disrupting cancer cell signaling. The target compound’s thiazole moiety may confer analogous activity .

Physicochemical Properties: Melting Points: Compounds with oxadiazole/thiazole hybrids (e.g., 7c) exhibit higher melting points (134–178°C) due to crystallinity from hydrogen bonding, whereas flexible piperidine-thiazole systems (target compound) may have lower thermal stability .

Q & A

Q. What are the optimal synthetic routes for 3-(2,4-dimethoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Amide coupling : Use of coupling agents like EDCI/HOBt in dimethylformamide (DMF) for joining the 2,4-dimethoxyphenylpropanoyl moiety to the piperidine-thiazole intermediate.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates, while triethylamine is added to neutralize acidic byproducts .

- Temperature control : Reactions are conducted under reflux (60–80°C) to accelerate kinetics while minimizing side reactions .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) achieves >95% purity. Yield improvements (65–80%) are achieved by monitoring reaction progress via TLC and optimizing stoichiometric ratios .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, amide carbonyl at δ ~170 ppm) and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z ~440) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect impurities .

- Melting Point : Consistency with literature values (e.g., 142–144°C for analogous compounds) ensures crystallinity .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition : Use fluorescence-based assays (e.g., LOX inhibition) with IC50 calculations .

- Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

- Target profiling : Radioligand binding assays for GPCRs or kinase targets, given the structural similarity to piperidine-thiazole pharmacophores .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

- Methodological Answer :

- Pharmacokinetic (PK) studies : Measure bioavailability using LC-MS/MS to assess plasma concentration-time profiles. Low oral bioavailability may explain reduced in vivo efficacy .

- Metabolite identification : Liver microsome assays identify active/inactive metabolites that alter activity .

- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility and tissue penetration .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to optimize the pharmacological profile?

- Methodological Answer :

- Systematic substitution : Modify the 2,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl chains) to study electronic effects on receptor binding .

- Piperidine-thiazole modifications : Introduce substituents on the thiazole ring (e.g., methyl, nitro) to enhance steric complementarity with target enzymes .

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like LOX or COX-2, guiding synthetic priorities .

Q. How should crystallographic studies be designed to elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Protein-ligand co-crystallization : Soak the compound into crystals of target proteins (e.g., LOX or kinases) and resolve structures via X-ray diffraction (1.5–2.0 Å resolution) .

- Electron density analysis : Refine models using Phenix or CCP4 to identify hydrogen bonds (e.g., amide-carbonyl interactions) and hydrophobic contacts .

- Thermal shift assays : Validate binding by measuring protein melting point shifts (ΔTm) in the presence of the compound .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across different studies?

- Methodological Answer :

- Assay standardization : Use identical buffer conditions (pH 7.4, 25°C) and enzyme concentrations. Variations in substrate purity (e.g., ATP in kinase assays) can skew results .

- Control compounds : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .

- Statistical rigor : Perform triplicate experiments with error bars; apply ANOVA to identify outliers .

Comparative Analysis of Structural Analogs

| Compound | Key Structural Features | Biological Activity | Reference |

|---|---|---|---|

| N-[4-(4-Methoxyphenyl)thiazol-2-yl]-3-phenoxypropanamide | Methoxyphenyl-thiazole core | LOX inhibition (IC50 = 12 µM) | |

| 2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)propanamide | Piperidine-sulfonyl linkage | Anticancer (HeLa IC50 = 8 µM) | |

| 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide | Triazolo-pyridazine moiety | Antimicrobial (MIC = 4 µg/mL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.